3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride
Description
3,6-Diazabicyclo[3.1.1]heptane (3,6-DBH) is a rigid bicyclic diamine characterized by a bridged piperazine-like structure. The dihydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications. Synthesized via methods such as Staudinger reduction and transannular cyclization (), 3,6-DBH derivatives are pivotal in targeting neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in analgesia, cognitive disorders, and addiction (). Recent studies also highlight its role in designing selective ligands with subnanomolar affinity for α4β2 nAChRs ().
Properties
Molecular Formula |
C5H12Cl2N2 |
|---|---|
Molecular Weight |
171.07 g/mol |
IUPAC Name |
3,6-diazabicyclo[3.1.1]heptane;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c1-4-2-6-3-5(1)7-4;;/h4-7H,1-3H2;2*1H |
InChI Key |
ZJRWKRNGIFFOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1N2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of Precursors Using Lithium Aluminium Hydride
A key preparative approach involves the reduction of bicyclic precursors with lithium aluminium hydride in tetrahydrofuran (THF). This method is highlighted in patent WO2005108402:
- A tetrahydrofuran solution of the bicyclic precursor (e.g., compound XVIa) is added dropwise to a suspension of lithium aluminium hydride at 0°C.
- The reaction mixture is warmed to room temperature and refluxed overnight to ensure complete reduction.
- After cooling, the reaction is quenched sequentially with ethyl ether, water, sodium hydroxide solution, and additional water to decompose excess hydride and neutralize the mixture.
- The aqueous and organic phases are separated, and the organic phase is dried and concentrated to isolate the reduced product, such as 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane.
This method is effective for generating bicyclic amines with high purity and is adaptable for various substituted derivatives.
Acid-Catalyzed Deprotection and Functional Group Transformations
The use of trifluoroacetic acid (TFA) in dichloromethane is a common step for deprotection or modification of bicyclic amines:
- A solution of the bicyclic compound in dichloromethane is treated with trifluoroacetic acid at 0°C or room temperature.
- The mixture is stirred for several hours (e.g., 2.5 to 12 hours) to achieve deprotection or functional group conversion.
- After reaction completion, the solvent is removed, and the residue is dissolved in aqueous potassium carbonate solution to neutralize excess acid.
- The aqueous phase is extracted with dichloromethane, dried, and concentrated to afford the desired product, such as 3-Propionyl-3,6-diazabicyclo[3.1.1]heptane.
This approach is useful for preparing alkylated or acylated derivatives and facilitates subsequent functionalization.
Catalytic Hydrogenation for Derivative Preparation
Catalytic hydrogenation is employed to modify bicyclic amines, particularly for removing protecting groups or saturating double bonds:
- The bicyclic compound is dissolved in ethanol and subjected to hydrogenation at elevated pressure (e.g., 45 psi) and temperature (e.g., 60°C) in the presence of 10% palladium on carbon catalyst.
- The reaction is maintained for several hours (e.g., 7 hours) to ensure complete conversion.
- Post-reaction, the mixture is filtered to remove the catalyst, and the solvent is evaporated to isolate the hydrogenated product, such as 6-t-Butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane.
This method is valuable for preparing protected bicyclic amines with modified substitution patterns.
Reductive Amination Using Sodium Cyanoborohydride
Reductive amination is a versatile method for introducing alkyl groups on the bicyclic amine nitrogen atoms:
- A solution of the bicyclic amine and an aldehyde in acetonitrile is cooled to 0°C.
- Sodium cyanoborohydride is added in small portions under stirring.
- The mixture is allowed to warm to room temperature and stirred for extended periods (e.g., 15 minutes to 24 hours).
- The pH is adjusted to neutrality using glacial acetic acid.
- After reaction completion, the solvent is evaporated, and the residue is treated with aqueous potassium hydroxide.
- The aqueous phase is extracted with ethyl ether, dried, and purified by flash chromatography to yield 3-alkyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane derivatives.
This method allows for selective N-alkylation, offering structural diversity for biological evaluation.
Acylation Using Propionic Anhydride
Acylation of bicyclic amines to form propionyl derivatives is achieved by reaction with propionic anhydride:
- A dichloromethane solution of the bicyclic amine derivative is cooled to 0°C.
- Propionic anhydride dissolved in dichloromethane is added dropwise.
- The mixture is refluxed for one hour to complete acylation.
- After cooling, the reaction mixture is basified with 20% aqueous sodium hydroxide to alkaline pH.
- The mixture is stirred overnight at room temperature, extracted with dichloromethane, dried, and purified by flash chromatography to isolate 3-alkyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane compounds.
This procedure is efficient for introducing acyl groups, enhancing compound stability and receptor affinity.
Summary Table of Preparation Methods
Additional Research Findings and Notes
- The bicyclic 3,6-diazabicyclo[3.1.1]heptane scaffold is novel and has been explored for its opioid receptor ligand potential, with derivatives showing significant receptor affinity and selectivity.
- Modifications at the nitrogen atoms via alkylation and acylation substantially influence biological activity, emphasizing the importance of precise synthetic control.
- The synthetic routes described allow for the generation of diverse derivatives, facilitating structure-activity relationship studies in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride involves its interaction with specific molecular targets. For example, it has been studied as a ligand for opioid receptors, where it exhibits high affinity and selectivity towards mu-opioid receptors. The compound’s bicyclic structure allows it to fit into the receptor binding site, modulating receptor activity and producing pharmacological effects .
Comparison with Similar Compounds
Key Observations :
- Ring Size and Bridging : The [3.1.1] system in 3,6-DBH provides a compact, rigid scaffold ideal for receptor binding, whereas the [3.3.1] variant (with a larger bridge) shifts activity toward anticancer effects .
- Synthesis Complexity : 2,5-Diazabicyclo[2.2.1]heptane requires gram-scale Staudinger reduction, while 3,6-DBH derivatives often involve modular substitutions on heteroaromatic rings (e.g., pyridine) .
α4β2 nAChR Selectivity :
- 3,6-DBH Derivatives: Compounds like 12d–12f (pyridinyl-anilines) exhibit subnanomolar affinity (Ki = 0.2–0.5 nM) for α4β2 nAChRs, with >100-fold selectivity over α7 subtypes . Substituent position on the pyridine ring critically influences selectivity; para-ethoxy groups enhance α4β2 binding .
- 2,5-Diazabicyclo[2.2.1]heptane : Lower α4β2 affinity (Ki = ~10 nM) compared to 3,6-DBH, likely due to reduced conformational rigidity .
- 3,8-Diazabicyclo[3.2.1]octane : High α4β2 affinity (Ki < 1 nM) but lacks subtype selectivity, limiting therapeutic utility .
Biological Activity
3,6-Diazabicyclo[3.1.1]heptane; dihydrochloride, often referred to as a bicyclic compound with significant biological activity, has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems and its applications in drug development. This article delves into the compound's biological activity, synthesis, and various studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 3,6-Diazabicyclo[3.1.1]heptane; dihydrochloride is , with a molecular weight of approximately 185.10 g/mol. The compound features two nitrogen atoms within its bicyclic structure, enhancing its solubility and reactivity in biological systems.
Table 1: Comparison of Structural Features
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,6-Diazabicyclo[3.1.1]heptane | Bicyclic structure with two nitrogen atoms | |
| 6-Methyl-3,6-diazabicyclo[3.1.1]heptane | Methyl substitution at position 6 | |
| 3-Methyl-3,6-diazabicyclo[3.1.1]heptane | Antimicrobial activity reported |
Neurotransmitter Interaction
Research indicates that 3,6-diazabicyclo[3.1.1]heptane; dihydrochloride exhibits notable effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. It has been identified as a ligand for various nicotinic acetylcholine receptor (nAChR) subtypes, which are crucial for cognitive functions and neurodegenerative disease treatment.
- Binding Affinity : Studies have demonstrated high affinity for the α4β2 nAChR subtype, with Ki values ranging from 0.023 to 0.056 nM for certain derivatives . This suggests potential applications in enhancing cognitive function or treating conditions like Alzheimer's disease.
Analgesic Properties
The compound has also been investigated for its analgesic properties, showing potential as a central analgesic agent with selectivity towards opioid receptors . This is particularly relevant in the context of developing new pain management therapies that minimize the side effects associated with traditional opioids.
Antimicrobial Activity
Emerging studies suggest that certain derivatives of 3,6-diazabicyclo[3.1.1]heptane possess antimicrobial properties, making them candidates for further exploration in drug development against resistant bacterial strains .
Study on Binding Affinity
In a study evaluating the binding affinity of novel analogues of 3,6-diazabicyclo[3.1.1]heptane derivatives to nAChR subtypes, several compounds were synthesized and tested. Notably:
- Compound 4c exhibited a high selectivity ratio (α7/α4β2 = 1295), indicating its potential as a therapeutic agent targeting specific receptor pathways .
Analgesic Activity Investigation
Another study focused on the analgesic activity of various derivatives highlighted that some compounds acted selectively on μ-opioid receptors while minimizing side effects typically associated with δ and κ receptors . This selectivity is crucial for developing safer analgesics.
The mechanism through which 3,6-diazabicyclo[3.1.1]heptane exerts its biological effects primarily involves:
- Receptor Binding : The compound interacts with specific receptors in the central nervous system (CNS), modulating neurotransmitter release.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic transmission .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
